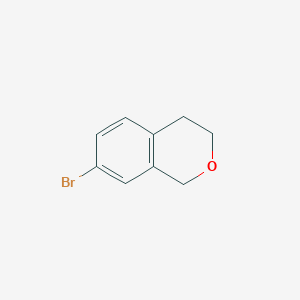

7-Bromoisochroman

描述

属性

IUPAC Name |

7-bromo-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBQZLRHIRLMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441743 | |

| Record name | 7-bromoisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149910-98-5 | |

| Record name | 7-bromoisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3,4-dihydro-1H-2-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisochroman typically involves the bromination of isochroman. One common method is the reaction of isochroman with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where isochroman and bromine are reacted in a controlled environment. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions: 7-Bromoisochroman can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form 7-bromoisochromanone.

Reduction: Reduction reactions can convert it back to isochroman.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

Oxidation: 7-Bromoisochromanone

Reduction: Isochroman

Substitution: Various substituted isochroman derivatives

科学研究应用

7-Bromoisochroman has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying biological pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 7-Bromoisochroman involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

生物活性

7-Bromoisochroman is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews current research findings, including structure-activity relationships (SAR), case studies, and biological assays that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isochroman family, characterized by a fused benzene and tetrahydrofuran ring. The bromine substitution at the 7-position is crucial for its biological activity, influencing both receptor binding and metabolic stability.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer properties, particularly through its interaction with various molecular targets. For instance:

- Cell Growth Inhibition : In assays involving human cancer cell lines, this compound showed significant growth inhibition. The compound's IC50 values were reported in the low micromolar range, indicating potent antiproliferative effects against specific cancer types .

- Mechanism of Action : The compound appears to function by inducing apoptosis and inhibiting cell cycle progression. It has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, including the MAPK/ERK pathway .

Neuroprotective Effects

In addition to its anticancer activity, this compound has been explored for its neuroprotective effects. Research indicates that it may enhance neurogenesis and protect against neurodegenerative processes:

- Mechanism : The compound's ability to activate the liver-X-receptor (LXR) pathway suggests potential applications in treating neurodegenerative diseases by promoting lipid metabolism and reducing neuroinflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. A comparative analysis with analogs has revealed:

| Compound | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| This compound | 2.5 | Anticancer | Potent against various cancer cell lines |

| Isochroman Analog A | 15 | Weak Anticancer | Loss of bromine reduces activity |

| Isochroman Analog B | 8 | Neuroprotective | Maintains LXR activation |

This table illustrates how modifications to the isochroman structure can significantly alter biological activity.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated that the compound effectively inhibited cell growth in approximately 80% of tested lines, with notable efficacy in leukemia models .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective properties of this compound in a mouse model of Alzheimer's disease. The treatment group exhibited improved cognitive function and reduced amyloid plaque formation compared to controls, suggesting potential as a therapeutic agent for neurodegenerative disorders .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromoisochroman, and what key parameters influence yield and purity?

- Methodological Answer: Common synthetic approaches include nucleophilic substitution of isochroman precursors with bromine sources (e.g., NBS) or cyclization of brominated intermediates. Critical parameters include reaction temperature (optimal range: 60–80°C), solvent polarity (e.g., DCM vs. THF), and catalyst selection (e.g., Lewis acids like FeCl₃). Yield optimization requires iterative testing of stoichiometry and purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming bromine positioning and ring substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Researchers must cross-reference observed peaks with computational predictions (e.g., DFT) and published data for analogous compounds to avoid misassignment .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer: Discrepancies may arise from impurities, tautomerism, or solvent effects. Solutions include:

- Repetition under controlled conditions (e.g., anhydrous solvents).

- Complementary techniques (e.g., X-ray crystallography for structural confirmation).

- Statistical analysis of peak integration ratios to identify outliers .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer: Stability studies should assess degradation via HPLC under stressors (light, humidity, temperature). Accelerated aging tests (40°C/75% RH for 6 months) can predict shelf life. Degradation products (e.g., debrominated isochroman) require characterization to establish degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanistic role of bromine in this compound’s reactivity?

- Methodological Answer: Isotopic labeling (e.g., ⁸¹Br) paired with kinetic studies can track bromine’s participation in reactions like SNAr or radical pathways. Computational modeling (DFT) identifies transition states and charge distribution, validated by experimental activation energy measurements via Arrhenius plots .

Q. What strategies are effective in resolving contradictory data from biological assays involving this compound derivatives?

- Methodological Answer: Contradictions may stem from assay variability or off-target effects. Solutions include:

- Dose-response curves across multiple cell lines.

- Orthogonal assays (e.g., enzymatic vs. cell-based).

- Meta-analysis of existing datasets to identify confounding variables (e.g., solvent cytotoxicity) .

Q. What computational modeling approaches are suitable for studying the electronic effects of the bromine substituent in this compound?

- Methodological Answer: Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals to predict reactivity. Molecular dynamics simulations assess conformational stability. Validation involves correlating computational results with experimental spectroscopic data or X-ray structures .

Q. How can researchers optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution methods can enhance enantiomeric excess (ee). Monitoring via chiral HPLC or polarimetry, coupled with kinetic resolution studies, identifies optimal reaction windows (e.g., low temperature for reduced racemization) .

Guidelines for Data Management and Reproducibility

- Data Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral files, crystallographic data (CIF), and assay protocols in supplementary materials .

- Reproducibility : Detailed experimental sections must specify equipment models (e.g., NMR spectrometer frequency), software versions (e.g., Gaussian 16 for DFT), and batch numbers of reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。